3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 3rd, 5th, and 6th positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring. Pyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C6H2Cl2IN3 |
---|---|
Molecular Weight |
313.91 g/mol |
IUPAC Name |
3,5-dichloro-6-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H2Cl2IN3/c7-3-1-10-12-2-4(9)5(8)11-6(3)12/h1-2H |
InChI Key |
HGSURTLFDXBZGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=C(C=NN21)Cl)Cl)I |
Origin of Product |
United States |
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